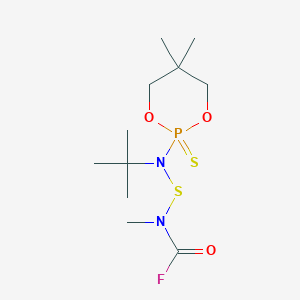
Butan-2,3-diol monobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2,3-diol monobutyrate is an organic compound with the molecular formula C10H20O3 It is a derivative of butanediol, specifically 2,3-butanediol, where one of the hydroxyl groups is esterified with butyric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butan-2,3-diol monobutyrate can be synthesized through the esterification of 2,3-butanediol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2,3-diol monobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Applications De Recherche Scientifique
Butan-2,3-diol monobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters and alcohols.
Industry: It is used in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
Mécanisme D'action
The mechanism of action of butan-2,3-diol monobutyrate involves its hydrolysis to release 2,3-butanediol and butyric acid. The hydrolysis can be catalyzed by esterases or acidic conditions. The released 2,3-butanediol can participate in various metabolic pathways, while butyric acid can act as a signaling molecule or energy source in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butanediol: A diol with similar chemical properties but without the ester linkage.
Butyl butyrate: An ester with a similar structure but derived from butanol and butyric acid.
Ethyl butyrate: Another ester with similar properties but derived from ethanol and butyric acid.
Uniqueness
Butan-2,3-diol monobutyrate is unique due to its dual functionality as both an ester and a diol. This allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3-hydroxybutan-2-yl butanoate |
InChI |
InChI=1S/C8H16O3/c1-4-5-8(10)11-7(3)6(2)9/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
CMZLDPHMYGCLEY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)


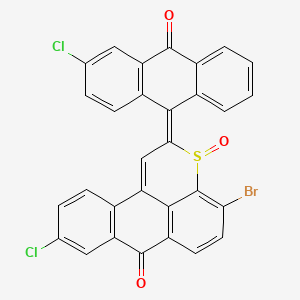
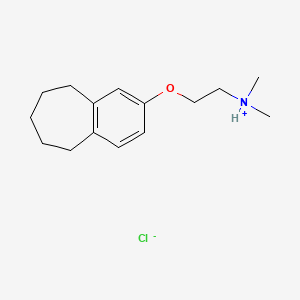
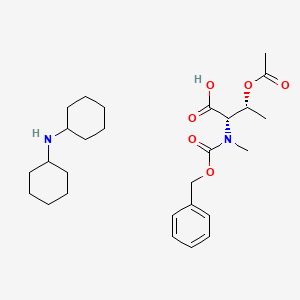
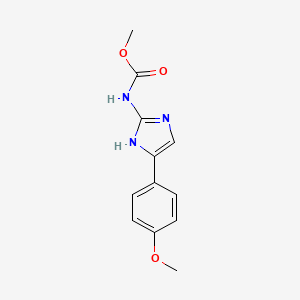


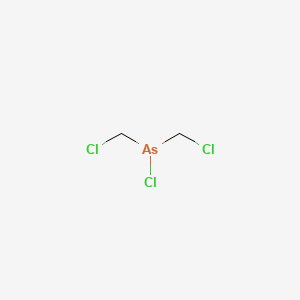
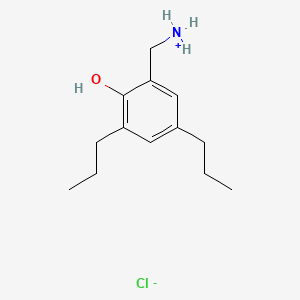
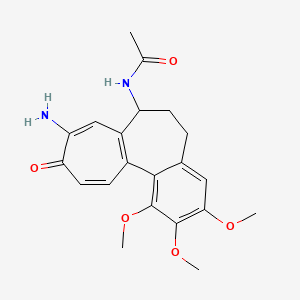
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
